1-(4-Fluorophenyl)-5-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Fluorophenyl)-5-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C15H15FN4O2 and its molecular weight is 302.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(4-Fluorophenyl)-5-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H17FN2O3 with a molecular weight of approximately 292.31 g/mol. The structure features a triazole ring and a tetrahydropyridine moiety, which are significant for its biological interactions.
Antitumor Activity
Recent studies have highlighted the antitumor properties of triazole derivatives. For instance, compounds similar to the one have shown significant antiproliferative effects against various cancer cell lines. In a study evaluating new triazolo[4,3-a]pyrimidine derivatives, specific compounds displayed IC50 values as low as 17.83 μM against MDA-MB-231 (breast cancer) and 19.73 μM against MCF-7 cell lines . This suggests that modifications in the triazole structure can lead to enhanced antitumor activity.
Antimicrobial Activity
Triazoles are also known for their antimicrobial properties . A study on 1-alkyl-4-phenyl-[1,2,3]-triazoles found that several derivatives exhibited significant activity against Mycobacterium tuberculosis strains . The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Other Pharmacological Effects
The compound has been linked to various other pharmacological effects:
- Antiplatelet activity : Triazoles have been studied for their ability to inhibit platelet aggregation .
- Antiepileptic properties : Certain triazole derivatives have shown potential in treating epilepsy by modulating neurotransmitter systems .
The biological activity of triazoles can often be attributed to their ability to interact with specific biological targets:
- Enzyme Inhibition : Some triazoles inhibit enzymes such as metalloproteases, which are crucial for cancer metastasis.
- Cell Cycle Modulation : Research shows that certain derivatives can induce apoptosis in cancer cells by altering cell cycle dynamics and promoting programmed cell death .
Case Studies and Research Findings
Properties
Molecular Formula |
C15H15FN4O2 |
---|---|
Molecular Weight |
302.30 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-5-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C15H15FN4O2/c1-19-8-6-10(7-9-19)14-13(15(21)22)17-18-20(14)12-4-2-11(16)3-5-12/h2-6H,7-9H2,1H3,(H,21,22) |
InChI Key |
FGBYQWADAGXJHS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=CC1)C2=C(N=NN2C3=CC=C(C=C3)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.